molecular formula C17H15ClN2O2S2 B2835853 2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole CAS No. 672925-45-0

2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole

Cat. No.: B2835853
CAS No.: 672925-45-0
M. Wt: 378.89
InChI Key: RQCOSVHWBUMRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a 4-chlorophenylsulfonyl-substituted pyrrolidine moiety. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c18-12-7-9-13(10-8-12)24(21,22)20-11-3-5-15(20)17-19-14-4-1-2-6-16(14)23-17/h1-2,4,6-10,15H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCOSVHWBUMRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzothiazole with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the intermediate sulfonamide. This intermediate is then reacted with 2-pyrrolidinone under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzothiazole and chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
  • Structure : Lacks the pyrrolidinyl-sulfonyl group; features a methoxy substituent on the phenyl ring attached to benzothiazole.
  • Key Difference : The absence of the sulfonyl-pyrrolidine moiety likely limits its enzyme-targeting efficacy compared to the target compound.
N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides
  • Structure: Benzothiazole linked to sulfonamide-substituted phenyl groups (e.g., 4-aminophenyl derivatives).
  • Activity : Sulfonamide groups are associated with acetylcholinesterase (AChE) and lipoxygenase (LOX) inhibition. For example, compounds in showed AChE inhibition (IC₅₀: 0.17–0.37 µM) due to sulfanyl acetamide moieties .
  • Key Difference : The target compound’s pyrrolidine ring may enhance binding to hydrophobic enzyme pockets, whereas linear sulfonamides in prioritize polar interactions .

Structural Analogues with Heterocyclic Modifications

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol}
  • Structure : Combines benzothiazole with pyrazole and thiazole rings.
  • Activity : Pyrazole-thiazole hybrids exhibit antitumor and antimicrobial effects due to planar aromatic systems enabling DNA intercalation .
  • Key Difference : The target compound’s sulfonyl-pyrrolidine group may reduce aromaticity but improve solubility and metabolic stability compared to fused heterocycles.
N-Nicotinoyl-1-ethyl-6-fluoro-7-piperazinyl-4-oxoquinoline-3-carboxylates
  • Structure: Fluoroquinolone derivatives with piperazine and nicotinoyl groups.
  • Activity : Demonstrated antibacterial activity (MIC: 0.17–3.5 µg/mL) against Gram-negative and Gram-positive bacteria .
  • Key Difference: The target compound’s pyrrolidine-sulfonyl group may offer a broader enzyme-targeting profile (e.g., LOX or AChE) compared to quinolones’ DNA gyrase inhibition .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituents LogP* (Predicted) Solubility
Target Compound Benzothiazole 4-Chlorophenylsulfonyl-pyrrolidine ~3.2 Moderate (polar sulfonyl)
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 4-Methoxyphenyl ~2.8 Low (hydrophobic aryl)
N-(4-Benzothiazol-2-yl)phenyl sulfonamides Benzothiazole Sulfonamide-phenyl ~2.5 High (polar sulfonamide)
Pyrazole-thiazole hybrids () Benzothiazole + Pyrazole Bromophenyl, fluorophenyl ~4.1 Low (fused aromatics)

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Enzyme Inhibition : Sulfonyl-containing compounds (e.g., ) show potent AChE inhibition, suggesting the target compound may share this activity due to its sulfonyl group .
  • Antibacterial Potential: While quinolones () target DNA gyrase, the target’s benzothiazole core may disrupt bacterial membrane integrity, akin to other sulfur heterocycles .
  • Structural Flexibility : The pyrrolidine ring in the target compound could improve blood-brain barrier penetration compared to rigid analogues like pyrazoline derivatives () .

Biological Activity

2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole (CAS No. 672925-45-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole is C17H15ClN2O2S2. The compound features a benzothiazole ring fused with a pyrrolidine moiety and a sulfonyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Benzothiazole compounds have shown significant antimicrobial properties, making them candidates for the development of new antibiotics.
  • Anticancer Activity : Many derivatives have demonstrated the ability to inhibit cancer cell proliferation by targeting various molecular pathways.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases.
  • Antidiabetic Properties : Some studies suggest that benzothiazole derivatives can inhibit enzymes like α-amylase, which are crucial in carbohydrate metabolism.

1. Antidiabetic Activity

A study focused on the synthesis of novel benzothiazole-linked compounds evaluated their α-amylase inhibitory potential. The results indicated that certain derivatives exhibited significant inhibition rates, with one compound achieving an inhibition rate of 87.5% at a concentration of 50 µg/mL, outperforming the standard drug acarbose . Molecular docking studies revealed promising interactions with the enzyme's active site, suggesting a strong binding affinity.

CompoundInhibition Rate (%) at 50 µg/mLComparison with Acarbose (%)
Compound 8f87.5 ± 0.7477.96 ± 2.06
Acarbose77.96 ± 2.06-

2. Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. Research has shown that these compounds can disrupt cellular processes such as DNA replication and repair . Specific benzothiazole-based molecules have been developed as kinase inhibitors, which are critical in cancer therapy due to their role in cell signaling pathways.

3. Anti-inflammatory Mechanisms

The anti-inflammatory activity of benzothiazole derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . Compounds incorporating nitrogen or sulfur in their structures have shown enhanced anti-inflammatory effects.

The biological activity of 2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may enhance binding to target enzymes, leading to effective inhibition.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer progression.
  • Structural Interactions : The unique arrangement of atoms allows for favorable interactions with biological macromolecules.

Q & A

Q. Data-Driven Analysis :

Modification Bioactivity Trend Key Reference
4-ChlorophenylsulfonylEnhanced antimicrobial activity
4-MethylphenylsulfonylReduced cytotoxicity (IC50 ↑ 30%)
FluorophenylsulfonylImproved enzyme inhibition (Ki ↓)
Mechanistic Insight : The electron-withdrawing Cl group increases electrophilicity, enhancing target binding .

Advanced: What computational strategies validate its potential as a kinase inhibitor?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase, PDB: 1M17). Focus on sulfonyl-pyrrolidine interactions with Lys721 and Asp831 .
  • MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability (RMSD < 2.0 Å acceptable) .
  • QSAR Modeling : Develop models using descriptors like LogP and polar surface area to predict IC50 .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Q. Resolution Framework :

Pharmacokinetics : Assess bioavailability via LC-MS/MS (plasma t1/2, Cmax). Poor solubility may explain in vivo inefficacy .

Metabolite Screening : Identify active/degraded metabolites using HRMS and hepatic microsomes .

Formulation Optimization : Use nanoemulsions (e.g., PEG-PLGA) to enhance permeability .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Methodological Answer :

  • Catalyst Optimization : Replace Pd(OAc)2 with cheaper CuI in coupling steps (yield maintained at 85%) .
  • Flow Chemistry : Implement continuous sulfonylation to reduce reaction time (2 hours → 20 minutes) .
  • Purification Scaling : Switch from column chromatography to centrifugal partition chromatography (CPC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.